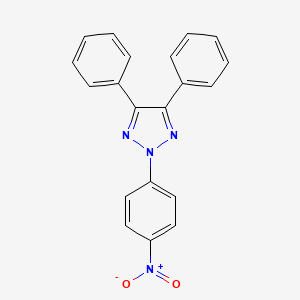
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group at the second position and diphenyl groups at the fourth and fifth positions. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis . These methods allow for the production of large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nitrating agents like nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while nitration of the aromatic rings introduces nitro groups at specific positions .
Applications De Recherche Scientifique
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to modulate the activity of various biological pathways . The nitrophenyl and diphenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another type of triazole with different nitrogen atom positions.
1,2,3-Triazole, 4-nitrophenyl-: Similar structure but lacks the diphenyl groups.
1,2,3-Triazole, 4,5-diphenyl-: Similar structure but lacks the nitrophenyl group.
Uniqueness
2H-1,2,3-Triazole, 2-(4-nitrophenyl)-4,5-diphenyl- is unique due to the combination of the nitrophenyl and diphenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other triazole derivatives .
Propriétés
Numéro CAS |
101648-17-3 |
|---|---|
Formule moléculaire |
C20H14N4O2 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-4,5-diphenyltriazole |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20(22-23)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
RUGFOUVGGNRMBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















